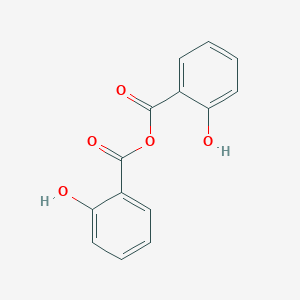
2-Hydroxybenzoic anhydride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxybenzoic anhydride, also known as salicylic anhydride, is an organic compound with the molecular formula C14H10O5. It is derived from 2-hydroxybenzoic acid (salicylic acid) and is used in various chemical reactions and industrial applications. This compound is particularly significant in the synthesis of pharmaceuticals and other organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxybenzoic anhydride can be synthesized through the dehydration of 2-hydroxybenzoic acid. The reaction typically involves heating 2-hydroxybenzoic acid with a dehydrating agent such as acetic anhydride or phosphorus pentoxide. The reaction conditions often require elevated temperatures to facilitate the removal of water and the formation of the anhydride.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous processes where 2-hydroxybenzoic acid is reacted with acetic anhydride in the presence of a catalyst. The reaction mixture is then subjected to distillation to separate the desired anhydride from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxybenzoic anhydride undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form 2-hydroxybenzoic acid.
Esterification: Reacts with alcohols to form esters.
Acylation: Acts as an acylating agent in the presence of nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Typically performed in aqueous solutions, often under acidic or basic conditions.
Esterification: Requires alcohols and an acid catalyst, such as sulfuric acid.
Acylation: Involves nucleophiles like amines or alcohols, often in the presence of a base to neutralize the by-product acid.
Major Products Formed:
Hydrolysis: Produces 2-hydroxybenzoic acid.
Esterification: Forms esters such as methyl salicylate.
Acylation: Yields acylated products like acetylsalicylic acid (aspirin).
Scientific Research Applications
2-Hydroxybenzoic anhydride is utilized in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of esters and amides.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Serves as a precursor in the synthesis of pharmaceuticals, including aspirin and other salicylate-based drugs.
Industry: Applied in the production of dyes, fragrances, and polymers.
Mechanism of Action
The mechanism of action of 2-hydroxybenzoic anhydride involves its reactivity as an acylating agent. It reacts with nucleophiles, such as hydroxyl or amino groups, to form acylated products. This reactivity is due to the presence of the anhydride functional group, which is highly electrophilic and readily undergoes nucleophilic attack.
Molecular Targets and Pathways: In biological systems, this compound can modify proteins and enzymes by acylating their active sites, thereby inhibiting their activity. This property is exploited in the synthesis of drugs like aspirin, which acetylates the enzyme cyclooxygenase, leading to its inhibition and the subsequent reduction of inflammation and pain.
Comparison with Similar Compounds
Acetic Anhydride: Another anhydride used in acylation reactions, but derived from acetic acid.
Phthalic Anhydride: Used in the production of plasticizers and resins, derived from phthalic acid.
Maleic Anhydride: Employed in the synthesis of unsaturated polyester resins, derived from maleic acid.
Uniqueness: 2-Hydroxybenzoic anhydride is unique due to its derivation from salicylic acid, which imparts specific reactivity and applications in pharmaceutical synthesis. Its ability to form esters and amides makes it a versatile reagent in organic chemistry.
Properties
CAS No. |
607-87-4 |
|---|---|
Molecular Formula |
C14H10O5 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
(2-hydroxybenzoyl) 2-hydroxybenzoate |
InChI |
InChI=1S/C14H10O5/c15-11-7-3-1-5-9(11)13(17)19-14(18)10-6-2-4-8-12(10)16/h1-8,15-16H |
InChI Key |
WLPQCHKXJRHZRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC(=O)C2=CC=CC=C2O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S,5S)-[6]-Gingerdiol](/img/structure/B14746741.png)
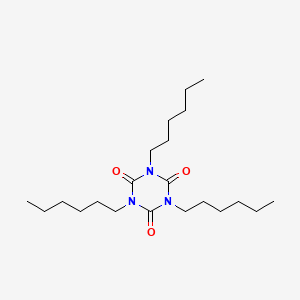

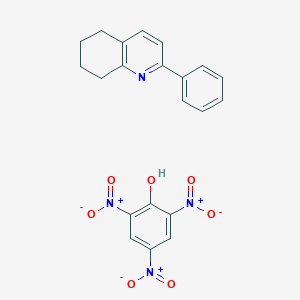
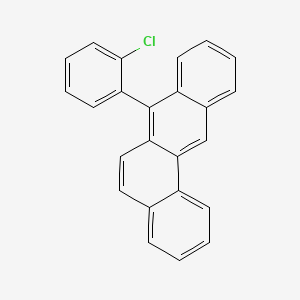
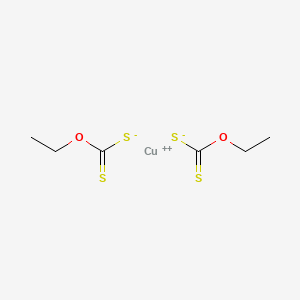
![2,2,2-Trifluoro-N-[4-(2,2,2-trifluoro-acetylamino)-butyl]-acetamide](/img/structure/B14746799.png)
![(3S,5S,8R,9R,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(2S)-6-methylheptan-2-yl]-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one](/img/structure/B14746811.png)
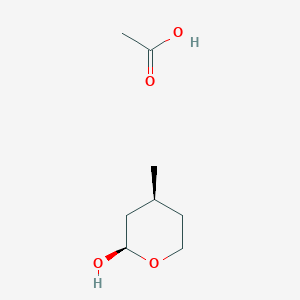
![(1S)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid](/img/structure/B14746815.png)
![N-[(1R)-1-(5-Fluoropyridin-2-yl)ethyl]-3-(5-methylpyridin-2-yl)-5-[(5S)-5-pyridin-2-yl-4,5-dihydroisoxazol-3-yl]benzamide](/img/structure/B14746823.png)
![(4R,4aR,5S,7aS,12bS)-5,9-dimethoxy-3-methyl-2,4,4a,5,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline](/img/structure/B14746828.png)
![1-Oxo-1-[(2,4,4-trimethylpentan-2-yl)amino]propan-2-yl dodecanoate](/img/structure/B14746842.png)
